N-(Diphenylphosphoryl)-N-methylglycine
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Overview
Description
2-((Diphenylphosphoryl)(methyl)amino)acetic acid is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound contains a diphenylphosphoryl group, a methylamino group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)(methyl)amino)acetic acid typically involves the reaction of diphenylphosphoryl chloride with methylamine, followed by the addition of acetic acid. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: Diphenylphosphoryl chloride reacts with methylamine in the presence of a base to form the intermediate diphenylphosphoryl methylamine.
Step 2: The intermediate is then reacted with acetic acid to yield the final product, 2-((Diphenylphosphoryl)(methyl)amino)acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylphosphoryl)(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphoryl acetic acid, while reduction could produce diphenylphosphine acetic acid.
Scientific Research Applications
2-((Diphenylphosphoryl)(methyl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including catalysts and ligands for metal complexes.
Mechanism of Action
The mechanism of action of 2-((Diphenylphosphoryl)(methyl)amino)acetic acid involves its interaction with various molecular targets, such as enzymes and receptors. The diphenylphosphoryl group can form stable complexes with metal ions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphoryl acetic acid
- Methylamino acetic acid
- Diphenylphosphine acetic acid
Uniqueness
2-((Diphenylphosphoryl)(methyl)amino)acetic acid is unique due to the presence of both diphenylphosphoryl and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.
Properties
CAS No. |
62316-79-4 |
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Molecular Formula |
C15H16NO3P |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
2-[diphenylphosphoryl(methyl)amino]acetic acid |
InChI |
InChI=1S/C15H16NO3P/c1-16(12-15(17)18)20(19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,18) |
InChI Key |
ZQPHYRWKVXUKHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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